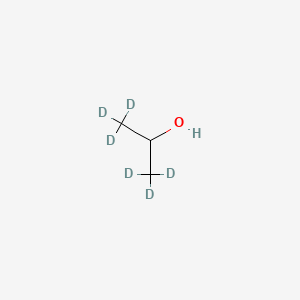
2-丙醇-1,1,1,3,3,3-d6
描述
2-Propanol-1,1,1,3,3,3-d6 is a variant of 2-propanol where the hydrogen atoms on the –CH3 groups are replaced by deuterium . It is also known as Isopropanol-1,1,1,3,3,3-d6 or Isopropyl-1,1,1,3,3,3-d6 alcohol .
Synthesis Analysis
The synthesis of 2-Propanol-1,1,1,3,3,3-d6 has been reported to be achieved by the reduction of per-deuterioacetone .Molecular Structure Analysis
The molecular structure of 2-Propanol-1,1,1,3,3,3-d6 is represented by the linear formula (CD3)2CHOH . It has been found to exist in anti and gauche conformation .Physical and Chemical Properties Analysis
2-Propanol-1,1,1,3,3,3-d6 is a liquid with a refractive index of 1.374 (lit.) and a boiling point of 82 °C (lit.) . It has a molecular weight of 66.13 .科学研究应用
1. 化学反应中的催化剂
- 2-丙醇的脱氢:孟等人的研究(1999 年)研究了液膜状态下 Ru-Pt/碳催化剂对 2-丙醇的脱氢作用,这对于 2-丙醇/丙酮/氢化学热泵系统具有重要意义 (Meng、Ando、Shinoda 和 Saito,1999)。
- 悬浮的 Ru/碳催化剂:山下等人(1991 年)探索了使用碳负载钌催化剂进行 2-丙醇的液相脱氢,发现 2-丙醇向丙酮的氢转移与脱氢同时发生 (山下、川村、铃木和 Saito,1991)。
2. 可再生能源和燃料电池
- 直接氧化聚合物电解质燃料电池:王等人(1995 年)将 2-丙醇评估为直接甲醇/氧燃料电池的替代燃料,研究了其电氧化的相对产物分布 (Wang、Wasmus 和 Savinell,1995)。
- 加压喷射搅拌反应器:Togbé 等人(2011 年)为 2-丙醇的氧化和燃烧提供了新的实验数据,将其用作汽油替代品的可再生醇 (Togbé、Dagaut、Halter 和 Foucher,2011)。
3. 分子缔合和键合研究
- 液态 D-1-丙醇中的缔合:Sahoo 等人(2009 年)分析了液态 D-1-丙醇的中子散射数据,以提取分子缔合信息,并将其分子构象与其异构体 2-丙醇进行比较 (Sahoo、Sarkar、Bhagat 和 Joarder,2009)。
- 醇类的介电研究:辛格和维杰(1976 年)测量了包括 2-丙醇在内的各种醇在苯溶液中的介电性质,阐明了醇在不同溶剂中的分子间缔合 (Singh 和 Vij,1976)。
4. 分子结构和化学性质
- 2-丙醇-水混合物的结构:高向等人(2002 年)使用大角度 X 射线散射技术研究了 2-丙醇及其水溶液的结构,深入了解了疏水基团对醇-水混合物结构的影响 (高向、西庄、青木和山口,2002)。
安全和危害
作用机制
Target of Action
2-Propanol-1,1,1,3,3,3-d6, also known as Isopropanol-1,1,1,3,3,3-d6 or Isopropyl-1,1,1,3,3,3-d6 alcohol , is a deuterated compoundIt’s worth noting that deuterated compounds are often used in the field of nmr spectroscopy for their unique properties .
Mode of Action
As a deuterated compound, it has the hydrogen atoms on the –CH3 groups replaced by deuterium . This alteration can affect the compound’s physical properties such as boiling point and density .
Biochemical Pathways
It’s known that deuterated compounds like this one are often used in the synthesis of complex deuterated compounds .
Pharmacokinetics
The compound’s physical properties such as its boiling point (82 °c) and density (086 g/mL at 25 °C) could influence its pharmacokinetic behavior .
Result of Action
It’s known that the compound exists in anti and gauche conformation , which could potentially influence its interactions with other molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propanol-1,1,1,3,3,3-d6. For instance, temperature could affect the compound’s physical state and reactivity, given its known boiling point .
生化分析
Biochemical Properties
2-Propanol-1,1,1,3,3,3-d6 plays a significant role in biochemical reactions, primarily as a solvent and a reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of isotopomers of isopropylformate, indicating its interaction with enzymes involved in esterification reactions . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions due to the presence of deuterium, which can alter the kinetic isotope effects in biochemical reactions.
Cellular Effects
The effects of 2-Propanol-1,1,1,3,3,3-d6 on cells and cellular processes are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its use in NMR spectroscopy helps in studying the metabolic flux and the dynamics of cellular metabolites . The presence of deuterium can also affect the rate of metabolic reactions, providing insights into the mechanisms of enzyme action and metabolic pathways.
Molecular Mechanism
At the molecular level, 2-Propanol-1,1,1,3,3,3-d6 exerts its effects through various mechanisms. It can bind to biomolecules, influencing their structure and function. The deuterium atoms in the compound can participate in hydrogen bonding, albeit with different bond strengths compared to hydrogen, which can affect enzyme inhibition or activation . Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propanol-1,1,1,3,3,3-d6 can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that it maintains its integrity under standard storage conditions, but prolonged exposure to light and air can lead to its degradation . These temporal changes can affect the reproducibility of experimental results, making it crucial to monitor the compound’s stability during experiments.
Dosage Effects in Animal Models
The effects of 2-Propanol-1,1,1,3,3,3-d6 vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used to study metabolic pathways without significant adverse effects. At high doses, it can exhibit toxic effects, including central nervous system depression and liver toxicity . These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid confounding results.
Metabolic Pathways
2-Propanol-1,1,1,3,3,3-d6 is involved in various metabolic pathways, interacting with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. These interactions can influence the metabolic flux and the levels of metabolites in cells . The presence of deuterium can also affect the rate of enzymatic reactions, providing valuable information on the kinetic isotope effects and the mechanisms of enzyme action.
Transport and Distribution
Within cells and tissues, 2-Propanol-1,1,1,3,3,3-d6 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and its overall impact on cellular functions.
Subcellular Localization
The subcellular localization of 2-Propanol-1,1,1,3,3,3-d6 is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and function, providing insights into its role in cellular processes.
属性
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480716 | |
| Record name | Isopropanol-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3976-29-2 | |
| Record name | Isopropanol-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol-1,1,1,3,3,3-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


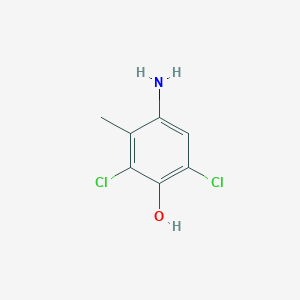

![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid](/img/structure/B1365287.png)

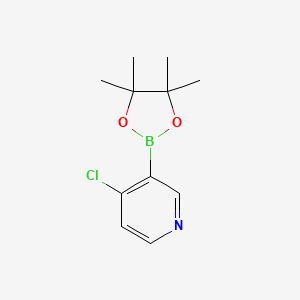
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)

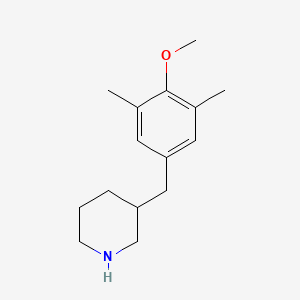



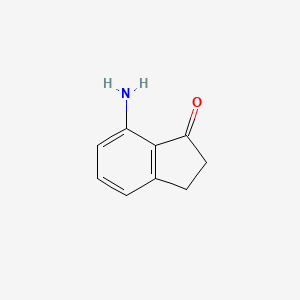
![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)
![4-[9-Fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365311.png)
